molecular formula C13H20N2O2 B1305448 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine CAS No. 117132-45-3

1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine

Cat. No. B1305448
CAS RN: 117132-45-3
M. Wt: 236.31 g/mol
InChI Key: XSOPYTCTNDPWAQ-UHFFFAOYSA-N
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Description

The compound "1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine" is a structural analog of various piperazine derivatives that have been studied for their potential therapeutic applications. Piperazine derivatives are known for their diverse pharmacological activities, including their roles as serotonin antagonists, dopamine transporter affinity agents, and potential antidepressants . These compounds have been synthesized and evaluated for their binding affinities to various receptors, such as the dopamine transporter (DAT), serotonin 5-HT1A receptors, and adrenergic alpha1 receptors .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the introduction of various substituents to the piperazine ring to achieve desired biological activities. For instance, the addition of hydroxy and methoxy substituents to the benzene ring has resulted in potent and selective ligands for the DAT . Similarly, the introduction of an oxygen-containing functionality to the propyl side chain has been explored . The synthesis of optically pure phenyl- and non-phenyl-substituted piperazines has also been investigated, with the S configuration of the hydroxyl group showing more selectivity for the DAT over the serotonin transporter (SERT) .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can significantly influence their binding affinity and selectivity to various receptors. For example, the crystal structure studies and density functional theory (DFT) calculations of novel piperazine derivatives have provided insights into the reactive sites for electrophilic and nucleophilic interactions . The piperazine ring typically adopts a chair conformation, and intermolecular hydrogen bonds contribute to the crystal packing .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives is often modified by the introduction of different functional groups. For instance, the modification of the amide bond and the elongation of the intermediate alkyl chain have been shown to decrease dopamine D4 receptor affinity . The presence of methoxy and hydroxy groups has been associated with increased potency and selectivity for the DAT .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility and stability, are crucial for their potential therapeutic applications. The introduction of hydroxyl groups has been explored to incorporate medium-chain carboxylic acid esters into the molecules, forming oil-soluble prodrugs amenable to depot injection techniques . NMR studies have been conducted to provide complete assignments for piperazine derivatives, which are essential for understanding their physical and chemical behavior .

Scientific Research Applications

Monoamine Re-uptake Inhibition

1-[2-[(phenoxyphenyl)methoxy]ethyl]-piperazines, including variants of 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine, have been studied for their potential as antidepressants due to their ability to inhibit biogenic amine re-uptake. These compounds exhibit in vitro and in vivo activity as dopamine-reuptake inhibitors, which is an important mechanism in the development of antidepressants (Wieringa et al., 2010).

Dopamine Uptake Inhibition

Compounds like GBR-12909, a dopamine uptake inhibitor chemically similar to 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine, have been synthesized for scale-up, showing potential in the context of treating disorders related to dopamine uptake (Ironside et al., 2002).

Cocaine-Abuse Therapeutic Agents

Hydroxylated derivatives of compounds structurally akin to 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine have been explored as long-acting agents for treating cocaine abuse. These compounds interact with the dopamine transporter (DAT) and serotonin transporter (SERT), demonstrating potential as therapeutic agents (Hsin et al., 2002).

Study of Serotonergic Neurotransmission

Radiolabeled antagonists like [18F]p-MPPF, which are chemically related to 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine, have been used in the study of 5-HT1A receptors with positron emission tomography (PET). This research provides insights into serotonergic neurotransmission (Plenevaux et al., 2000).

HIV-1 Reverse Transcriptase Inhibitors

Some bis(heteroaryl)piperazines, structurally related to 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine, have been developed as non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds have shown promise in preclinical evaluations, leading to clinical evaluations of derivatives like U-87201E (Romero et al., 1994).

Future Directions

The future directions for “1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine” are not clear at this time. As a unique chemical used in early discovery research, its potential applications and impact on various fields are yet to be fully explored .

properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-4-2-3-5-13(12)17-11-10-15-8-6-14-7-9-15/h2-5,14H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOPYTCTNDPWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389630
Record name 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine

CAS RN

117132-45-3
Record name 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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